5-[(4-Ethoxy-2,3,5,6-tetrafluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(4-ethoxy-2,3,5,6-tetrafluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4O5/c1-3-26-18-16(22)14(20)11(15(21)17(18)23)7-27-9-4-5-12-10(6-9)13(19(24)25)8(2)28-12/h4-6H,3,7H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEWQTWHRMCYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)COC2=CC3=C(C=C2)OC(=C3C(=O)O)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-Ethoxy-2,3,5,6-tetrafluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by the presence of an ethoxy group, a methoxy group, a carboxylic acid group, and a benzofuran ring, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound with a focus on its anticancer properties and mechanisms of action.
- Molecular Formula : C19H14F4O5
- Molecular Weight : 398.31 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC1=C(C(=C(C(=C1F)F)COC2=CC3=C(C=C2)OC(=C3C(=O)O)C)F)F
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities including:
- Anticancer properties
- Inhibition of carbonic anhydrases (CAs)
Anticancer Activity
Recent studies have demonstrated that benzofuran-based carboxylic acids can effectively inhibit the proliferation of various cancer cell lines. Specifically, derivative 9e , closely related to the compound , showed promising antiproliferative effects against human breast cancer cell lines MCF-7 and MDA-MB-231.
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 9e | MDA-MB-231 | 2.52 ± 0.39 | Induces apoptosis and cell cycle arrest |
| 9b | MCF-7 | >100 | Not effective |
| Doxorubicin | MDA-MB-231 | 2.36 ± 0.18 | Reference drug for comparison |
The compound 9e not only inhibited cell growth but also caused significant alterations in cell cycle distribution, increasing the population in the G2-M phase from 10.80% (control) to 32.30% (treated) and in the sub-G1 phase from 1.43% to 25.53%, indicating a potential for inducing apoptosis in cancer cells .
The mechanism by which these compounds exert their biological effects is multifaceted:
- Inhibition of Carbonic Anhydrases : The compound has been shown to selectively inhibit various isoforms of carbonic anhydrases (hCA IX being particularly relevant), which are crucial for tumorigenicity and pH regulation in cancer cells. The inhibitory constants (KIs) for derivatives like 9e range from submicromolar levels (0.56 μM), indicating strong binding affinity .
-
Induction of Apoptosis : The compound promotes apoptosis as evidenced by increased early and late apoptotic cell populations when treated with derivative 9e .
Table 2: Apoptotic Effects Induced by Compound 9e
Treatment Total % Apoptosis Early Apoptosis % Late Apoptosis % Control 1.46 0.47 0.31 Compound 9e 34.29 8.11 23.77
Case Studies
A notable study explored the synthesis and biological evaluation of several benzofuran derivatives including the compound . It was found that these derivatives exhibited distinct inhibitory profiles against hCA isoforms while also demonstrating cytotoxic effects on breast cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
